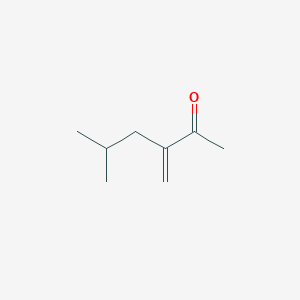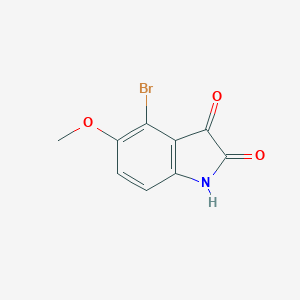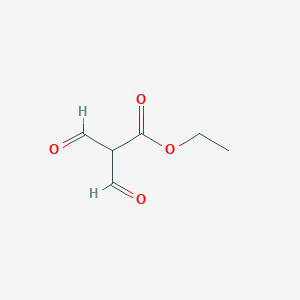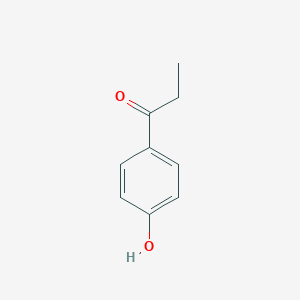
N-Benzylaniline
Descripción general
Descripción
Synthesis Analysis
The electropolymerisation of N-Benzylaniline at transparent Indium Tin Oxide glass electrodes has been investigated . N-Benzylaniline on electrochemical oxidation in aqueous sulfuric acid solution produces an adherent conducting polymer film at the platinum electrode .Molecular Structure Analysis
N-Benzylaniline has a molecular formula of C13H13N . It has a molecular weight of 183.25 g/mol . The structure of N-Benzylaniline includes a benzyl group (C6H5CH2-) and an aniline group (NHC6H5), connected through a nitrogen atom .Chemical Reactions Analysis
N-Benzylaniline has been used in various chemical reactions. For instance, it has been used in the synthesis of N-Benzylideneaniline by Schiff base reaction . It has also been used in the formation of an amido azo palladium (II) complex .Physical And Chemical Properties Analysis
N-Benzylaniline has a density of 1.1±0.1 g/cm3 . It has a boiling point of 307.0±11.0 °C at 760 mmHg . It is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water .Aplicaciones Científicas De Investigación
Electrochemical Applications
N-Benzylaniline: has been utilized in the electropolymerization process at transparent Indium Tin Oxide glass electrodes. This process is significant for creating conducting polymer films through electrochemical oxidation in aqueous sulfuric acid solutions . These films are essential for developing advanced materials with applications in energy storage and conversion devices .
Solvent Extraction Method
The compound has been employed in the separation of tervalent gallium, indium, and thallium by solvent extraction methods. This application is particularly valuable in the field of analytical chemistry where precise separation and quantification of elements are required .
Plasma Polymerized Thin Films
N-Benzylaniline: is used to create plasma polymerized thin films (PPNBA), which are amorphous in nature. These films have applications in surface coatings , electronics , and optoelectronics due to their structural, surface morphological, topographical, and compositional properties .
Inhibition of Enzymatic Activity
It has been identified as a potent inhibitor of lignostilbene-alpha,beta-dioxygenase , an enzyme involved in the oxidative cleavage of lignostilbene. This application is crucial in the study of enzymatic reactions and metabolic pathways .
Synthesis of Electrochromic Materials
N-Benzylaniline: derivatives have been synthesized into near-infrared (NIR) electrochromic aromatic polyamines . These materials are important for their color-changing properties when an electric field is applied, which can be used in smart windows and display technologies .
Conducting Polymer Research
The compound’s ability to form adherent conducting polymer films upon electrochemical oxidation makes it a subject of interest in conducting polymer research . These polymers have potential uses in flexible electronics , sensors , and actuators .
Material Science
In material science, N-Benzylaniline is explored for its properties that contribute to the development of new smart materials . These materials can have diverse applications, including membranes , textile materials , anticorrosive surfaces , and biomedical technology .
Mecanismo De Acción
Target of Action
N-Benzylaniline, also known as N-Phenylbenzylamine, is an N-alkylated derivative of aniline . It is a major metabolite of the antihistamine antazoline and other N-substituted benzyl anilines
Mode of Action
It has been observed that n-benzylaniline undergoes electrochemical oxidation in aqueous sulfuric acid solution, producing an adherent conducting polymer film at the platinum electrode . This suggests that N-Benzylaniline may interact with its targets through electrochemical processes.
Biochemical Pathways
It is known that n-benzylaniline is used in the separation of tervalent gallium, indium, and thallium by solvent extraction method , indicating that it may interact with these elements in biochemical pathways.
Pharmacokinetics
It is known that n-benzylaniline is soluble in alcohol, chloroform, and diethyl ether, but insoluble in water . This suggests that its bioavailability may be influenced by its solubility properties.
Result of Action
It has been observed that n-benzylaniline can produce an adherent conducting polymer film at the platinum electrode upon electrochemical oxidation . This suggests that N-Benzylaniline may have potential applications in the field of electrochemistry.
Action Environment
It is known that n-benzylaniline is stable under normal temperatures and pressures
Safety and Hazards
Propiedades
IUPAC Name |
N-benzylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWJETSWSUWSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059272 | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; mp = 37-38 deg C; [Merck Index] Yellow solidified mass or fragments; mp = 35-38 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000913 [mmHg] | |
| Record name | Benzylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21365 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Benzylaniline | |
CAS RN |
103-32-2 | |
| Record name | Benzylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1FVH9A316 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-Benzylaniline?
A1: N-Benzylaniline has the molecular formula C13H13N and a molecular weight of 183.25 g/mol.
Q2: What are the common synthetic routes to N-Benzylaniline?
A2: N-Benzylaniline can be synthesized through various methods, including:
- Reductive Amination: This common approach involves the reaction of benzaldehyde and aniline in the presence of a reducing agent such as sodium borohydride or cyanoborohydride. []
- One-Pot Reductive Amination: This efficient method utilizes nitrobenzene and benzaldehyde in the presence of a catalyst and formic acid as the hydrogen donor. []
- Reaction of Benzyl Alcohol and Aniline: This method employs a catalyst, such as a coordinatively unsaturated Hf-MOF-808, to facilitate the N-alkylation reaction under base-free conditions. []
Q3: What spectroscopic techniques are commonly used to characterize N-Benzylaniline?
A3: N-Benzylaniline can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): NMR provides information about the compound's structure and connectivity. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the compound's electronic transitions and can be used to study its optical properties. [, ]
Q4: What are the primary applications of N-Benzylaniline in organic synthesis?
A4: N-Benzylaniline serves as a versatile building block in organic synthesis, finding applications in:
- Synthesis of Heterocycles: It serves as a precursor for synthesizing various heterocyclic compounds, including phenanthridines [, , ], dibenzo[c,f]thiazolo[3,2-a]azepines [], and quinoline derivatives. [, , ]
- Synthesis of Secondary Amines: It acts as a starting material in the production of various secondary amines through reactions such as alkylation and reductive amination. [, , , ]
- Polymer Chemistry: It serves as a monomer in the synthesis of polymers like poly(N-benzylaniline), which exhibits interesting properties such as solubility and semiconductivity. [, ]
Q5: What types of reactions is N-Benzylaniline known to undergo?
A5: N-Benzylaniline displays reactivity in various transformations, including:
- N-Alkylation: It can be further alkylated on the nitrogen atom to yield tertiary amines. [, ]
- Oxidation: N-Benzylaniline can be oxidized to benzylideneaniline under various conditions, including reactions with halogens or hypohalites in alkaline methanol [], as well as photocatalytic oxidation. [, ]
- Photochemical Reactions: N-Benzylaniline undergoes photochemical cyclization reactions to form phenanthridines and other heterocyclic compounds, particularly in the presence of Lewis acids like ethylaluminium dichloride. [, , , ]
- Rearrangement Reactions: Under specific conditions, N-Benzylaniline can undergo rearrangement reactions, such as the amino-Claisen rearrangement, leading to the formation of substituted anilines. [, ]
Q6: Can N-Benzylaniline act as a ligand in metal complexes?
A6: Yes, N-Benzylaniline can coordinate to transition metals, forming complexes that can be used as catalysts. For instance, ruthenium(II) complexes with N-Benzylaniline-derived ligands have demonstrated activity in hydrogen transfer catalysis. []
Q7: What are the mechanistic insights into N-Benzylaniline formation during catalytic reactions?
A7: The formation of N-Benzylaniline during catalytic processes often involves a borrowing hydrogen mechanism, particularly in reactions involving alcohols and amines. In these reactions:
Q8: Are there any reported structure-activity relationships (SAR) for N-Benzylaniline derivatives?
A8: Yes, research on N-Benzylaniline derivatives, particularly those containing halogen and nitro substituents, has revealed insights into their structure-activity relationships. Studies have shown that substituents on both the aniline and benzyl rings can significantly influence the compound's activity and metabolic fate. [, ] For example:
- Halogen Substituents: The presence and position of halogen substituents on the aromatic rings can significantly impact the compound's metabolic pathway, affecting the formation of amide, nitrone, and hydroxylated metabolites. []
- Nitro Substituents: The introduction of nitro groups can alter the electronic properties of the molecule, influencing its reactivity and potentially its biological activity. []
Q9: What are the known biological activities of N-Benzylaniline and its derivatives?
A9: N-Benzylaniline derivatives have shown promising biological activity in various areas, including:
- Antibacterial Activity: Certain N-Benzylaniline derivatives have exhibited activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds show potential as novel antimicrobial agents targeting bacterial fatty acid biosynthesis. []
- Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): De novo designed N-Benzylaniline derivatives have shown potent inhibitory activity against VEGFR-2 tyrosine kinase, suggesting potential applications in cancer treatment by inhibiting angiogenesis. []
- Sodium Iodide Symporter (NIS) Function Inhibition: N-Benzylaniline analogues have been identified as potent inhibitors of NIS, a protein involved in iodide uptake by the thyroid gland. These inhibitors offer valuable tools for studying iodide capture mechanisms and developing new therapeutic strategies for thyroid-related diseases. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
![1-Methyl-3,4-dihydropyrazino[1,2-a]indole](/img/structure/B143146.png)


![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)







![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B143173.png)